6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a quinazolinone core, and an iodo substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling of the Indole and Quinazolinone Moieties: The indole and quinazolinone moieties can be coupled through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Introduction of the Iodo Substituent: The iodo substituent can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone N-oxides, while reduction can yield dihydroquinazolinone derivatives.
Scientific Research Applications
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially leading to modulation of signaling pathways and cellular processes. The quinazolinone core may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one: Lacks the iodo substituent and has different biological activities.
6-Bromo-2-[(1E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one: Contains a bromo substituent instead of an iodo substituent, leading to different reactivity and biological properties.
2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one: Lacks the iodo substituent but has a similar structure and potential biological activities.
Uniqueness
The presence of the iodo substituent in 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE imparts unique reactivity and potential biological activities compared to similar compounds. The iodo group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the iodo substituent may enhance the compound’s interactions with biological targets, leading to distinct pharmacological properties.
Properties
Molecular Formula |
C26H20IN3O |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
6-iodo-2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O/c1-17-6-5-7-20(14-17)30-25(28-23-12-11-19(27)15-22(23)26(30)31)13-10-18-16-29(2)24-9-4-3-8-21(18)24/h3-16H,1-2H3/b13-10+ |
InChI Key |
PUOYQXNZCYEJRU-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN(C5=CC=CC=C54)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN(C5=CC=CC=C54)C |
Origin of Product |
United States |
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